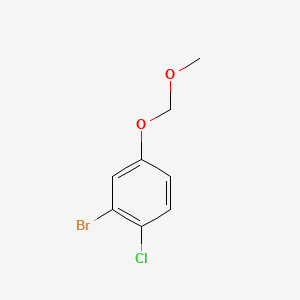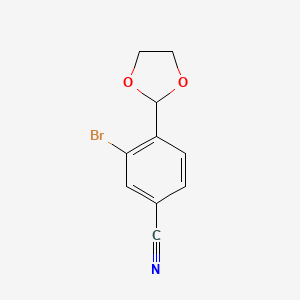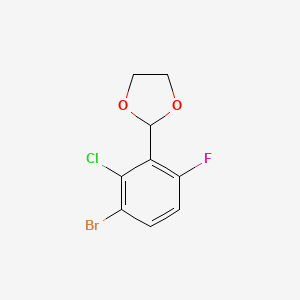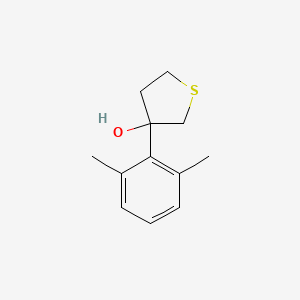
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol, commonly referred to as 2-(2,6-Dimethylphenyl)-3-methyl-butanol or 2,6-Dimethylphenyl-3-methylbutanol, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a faint odor and is soluble in most organic solvents. It is an important intermediate in the synthesis of many compounds, including pharmaceuticals, fragrances, and other materials.
科学研究应用
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol has a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a solvent in chromatography, and as a starting material in the synthesis of pharmaceuticals and fragrances. It is also used in the synthesis of a variety of other compounds, including dyes, adhesives, and surfactants.
作用机制
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol acts as a nucleophile in organic reactions. It is able to donate electrons to form a covalent bond with an electrophile, such as an alkyl halide or an aldehyde or ketone. This covalent bond formation is the basis for the Grignard reaction, the Wittig reaction, and the Williamson ether synthesis.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
实验室实验的优点和局限性
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol has several advantages for use in laboratory experiments. It is a colorless liquid with a faint odor, making it easy to work with. It is also soluble in most organic solvents, making it easy to dissolve. Additionally, it is relatively inexpensive and readily available. The main limitation of this compound is that it is not very reactive. This can make it difficult to use in certain reactions.
未来方向
There are several possible future directions for the use of 2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol. It could be used as a starting material in the synthesis of more complex compounds, such as pharmaceuticals and fragrances. It could also be used as a solvent in chromatography, as a reagent in organic synthesis, or as a starting material in the synthesis of dyes, adhesives, and surfactants. Additionally, it could be used in the development of new synthetic methods or in the development of new catalysts. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.
合成方法
2-(2,6-Dimethylphenyl)-3-methyl-butan-2-ol can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the Williamson ether synthesis. The Grignard reaction is the most common method for synthesizing this compound. This reaction involves the reaction of an alkyl halide with magnesium metal to form an organomagnesium compound. The organomagnesium compound then reacts with an aldehyde or ketone to form an alcohol. The Wittig reaction is another method of synthesizing this compound. This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. The alkene can then be reacted with an alcohol to form the desired alcohol. The Williamson ether synthesis is a third method of synthesizing this compound. This reaction involves the reaction of an alkoxide with an alkyl halide to form an ether.
属性
IUPAC Name |
2-(2,6-dimethylphenyl)-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-9(2)13(5,14)12-10(3)7-6-8-11(12)4/h6-9,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFLONRGYBIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














